

Early-phase clinical trial results for Tecarfarin

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An In-depth Technical Guide to the Early-Phase Clinical Trial Results of Tecarfarin

For Researchers, Scientists, and Drug Development Professionals

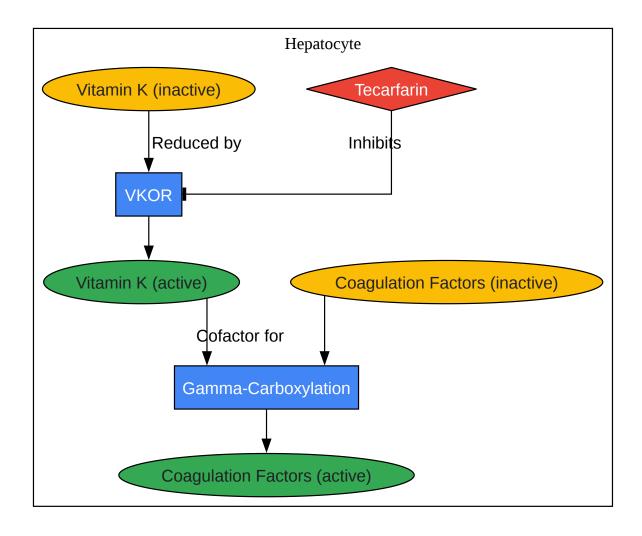
Introduction

Tecarfarin (formerly ATI-5923) is a novel, orally administered vitamin K antagonist (VKA) developed as an alternative to warfarin for chronic anticoagulation.[1][2] Unlike warfarin, which is metabolized by the polymorphic cytochrome P450 (CYP) enzyme system, **tecarfarin** is primarily metabolized by carboxylesterases.[3][4] This fundamental difference in metabolic pathways suggests a potential for more predictable dosing and reduced drug-drug interactions, addressing some of the well-known limitations of warfarin therapy. This technical guide provides a comprehensive overview of the early-phase clinical trial results for **tecarfarin**, focusing on its mechanism of action, experimental protocols, and key pharmacokinetic, pharmacodynamic, and safety findings.

Mechanism of Action

Tecarfarin shares its mechanism of action with warfarin, acting as a vitamin K epoxide reductase (VKOR) inhibitor.[3] By inhibiting VKOR, **tecarfarin** prevents the reduction of vitamin K epoxide to its active, reduced form. This, in turn, limits the gamma-carboxylation of vitamin K-dependent coagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S. The reduced synthesis of these functional clotting factors leads to a prolongation of clotting time, measured as the International Normalized Ratio (INR).





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Caption: **Tecarfarin**'s Mechanism of Action.

Early-Phase Clinical Trial Results

Tecarfarin has been evaluated in multiple early-phase clinical trials, including Phase I studies in healthy volunteers and specific populations, a Phase IIa study in patients with atrial fibrillation, and a pivotal Phase II/III trial (EmbraceAC).

Phase I Clinical Trials



Pharmacokinetics and Pharmacodynamics in Healthy Volunteers

A single-ascending dose (SAD) and multiple-ascending dose (MAD) study was conducted in healthy volunteers to evaluate the pharmacokinetic (PK), pharmacodynamic (PD), and safety profile of **tecarfarin**.

- SAD Study: Showed a linear and dose-proportional increase in the area under the curve (AUC), with an elimination half-life (t1/2) ranging from 87 to 136 hours.
- MAD Study: The elimination t1/2 ranged from 107 to 140 hours. Doses below 10 mg had a
 minimal effect on INR, while higher doses led to an increase in INR, necessitating dose
 adjustments to maintain the target range of 1.7 to 2.0. The steady-state INR dosing was
 determined to be between 10-20 mg.

Pharmacokinetics in a Chinese Population

A Phase I MAD trial was conducted in 40 healthy Chinese volunteers across four cohorts (10, 20, 30, and 40 mg). The study aimed to assess the safety, tolerability, and PK/PD profile of **tecarfarin** in this population. Dose titration was required to maintain the target INR of 1.7-2.0, particularly for doses above 20 mg.

Pharmacokinetics in Chronic Kidney Disease (CKD)

A Phase I, randomized, crossover study compared the single-dose pharmacokinetics of **tecarfarin** (30 mg) and warfarin (10 mg) in 13 subjects with severe CKD (eGFR < 30 mL/min, not on dialysis) and 10 matched healthy volunteers.

- Warfarin: Mean plasma concentrations of (S)-warfarin and (R,S)-warfarin were 44% and 27% higher, respectively, in subjects with CKD compared to healthy volunteers. The elimination half-life of (S)-warfarin increased by 20%.
- **Tecarfarin**: The difference in mean plasma concentration was less than 15% higher in the CKD group, and the elimination half-life decreased by 8%. These findings suggest that **tecarfarin**'s metabolism is less affected by severe renal impairment compared to warfarin.

Phase IIa Clinical Trial in Atrial Fibrillation



This 6- to 12-week, open-label, multicenter study evaluated the safety, tolerability, and optimal dosing regimen of **tecarfarin** in 66 patients with atrial fibrillation at a mild to moderate risk of stroke. The majority of patients (97%) were switched from warfarin to **tecarfarin**.

Phase II/III Clinical Trial (EmbraceAC)

The EmbraceAC trial was a randomized, double-blind, parallel-group, active-control study that compared the efficacy and safety of **tecarfarin** with warfarin in 607 patients requiring chronic anticoagulation for various indications, including atrial fibrillation, prosthetic heart valves, and venous thromboembolism.

Quantitative Data Summary



| Trial Identifier | Phase | Number of Participants | Patient Population | Key Outcomes |
|--|--------|----------------------------|---|--|
| NCT04627116 | l | 40 | Healthy Chinese Volunteers | Dose titration needed for doses >20 mg to maintain INR 1.7-2.0. |
| - | l | 23 (13 CKD, 10 Healthy) | Severe Chronic Kidney Disease vs. Healthy Volunteers | Tecarfarin PK less affected by CKD than warfarin PK. |
| Ezekowitz et al., 2009 (NCT00431782) | lla | 66 | Atrial Fibrillation | Mean Time in Therapeutic Range (TTR) was 71.4% after 3 weeks. Median daily dose to maintain INR 2.0-3.0 was 15.6 mg (range 6-29 mg). |
| EmbraceAC (NCT00491345) | II/III | 607 | Chronic Anticoagulation (various indications) | Mean TTR: Tecarfarin 72.3% vs. Warfarin 71.5% (p=0.51). In a post-hoc analysis (excluding INRs while off-drug), the percentage of INR values in the therapeutic range was significantly higher for |



tecarfarin (68.8%) than for warfarin (66.4%) (p<0.04).

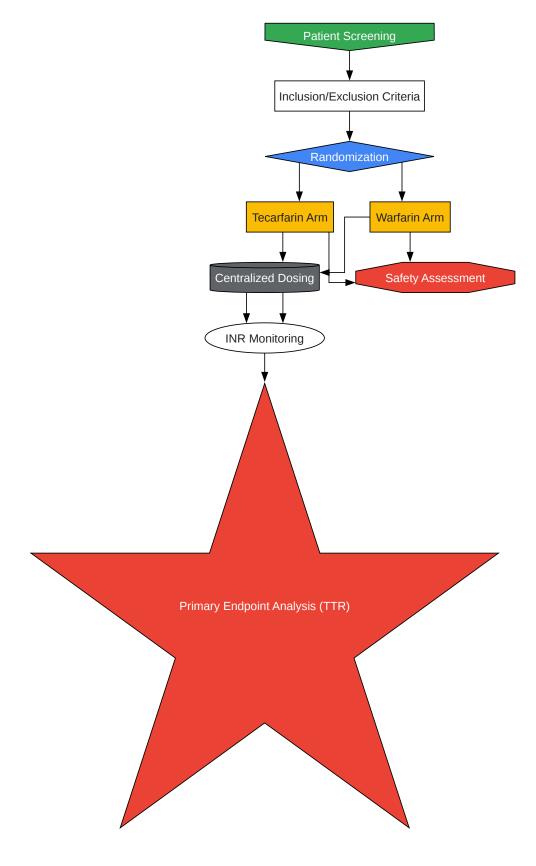
Experimental Protocols Phase IIa Atrial Fibrillation Study (Ezekowitz et al., 2009)

- Study Design: A 6- to 12-week, open-label, multicenter study.
- Participants: 66 patients with atrial fibrillation at a mild to moderate risk of stroke. 64 of the
 66 participants were on warfarin at enrollment.
- Intervention: Patients were switched from warfarin to tecarfarin. The dose of tecarfarin was titrated to achieve a target INR of 2.0 to 3.0.
- Outcome Measures: The primary outcomes were the safety and tolerability of **tecarfarin** and the determination of an optimal dosing regimen. Time in Therapeutic Range (TTR) was a key efficacy measure.

EmbraceAC (Phase II/III)

- Study Design: A randomized, double-blind, parallel-group, active-control study.
- Participants: 607 patients requiring chronic oral anticoagulation for conditions such as atrial fibrillation, implanted prosthetic heart valves, or a history of venous thromboembolic disease.
- Intervention: Patients were randomized to receive either **tecarfarin** or warfarin. Dosing was managed by a centralized dose control center, which was blinded to the treatment allocation but had access to genotyping information. The target INR was 2.0 to 3.0 for most patients and 2.5 to 3.5 for those with mechanical heart valves.
- Outcome Measures: The primary endpoint was the percentage of time spent in the therapeutic INR range (TTR), calculated using the Rosendaal linear interpolation method.
 Safety outcomes, including bleeding and thromboembolic events, were also assessed.





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Caption: EmbraceAC Trial Workflow.



Conclusion

The early-phase clinical trials of **tecarfarin** have demonstrated a predictable pharmacokinetic and pharmacodynamic profile. Notably, its metabolism via carboxylesterases, rather than the CYP450 system, results in less pharmacokinetic variability, particularly in patients with chronic kidney disease. While the pivotal EmbraceAC trial did not demonstrate superiority over well-managed warfarin in the overall population, the consistent TTR achieved with **tecarfarin** across studies and favorable trends in certain subpopulations suggest its potential as a valuable alternative in the armamentarium of oral anticoagulants. Further studies are warranted to explore its utility in specific patient populations who are poor candidates for or are inadequately managed with existing therapies.

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